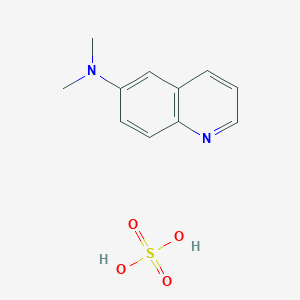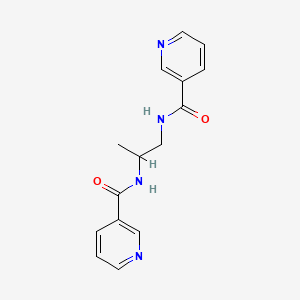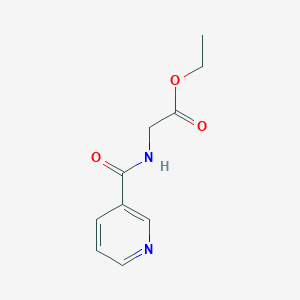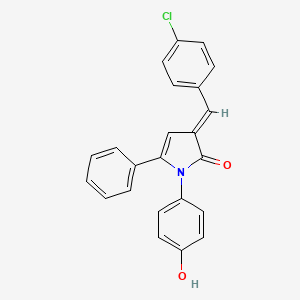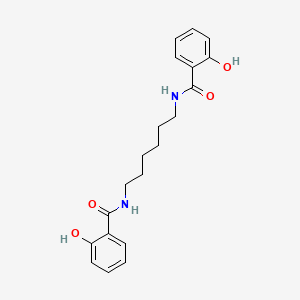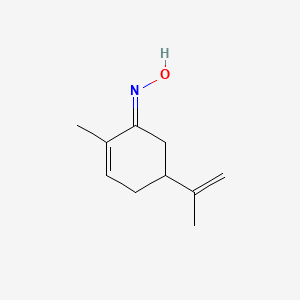
Carvoxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carvoxime is an organic compound with the molecular formula C₁₀H₁₅NO. It is a derivative of carvone, a naturally occurring terpenoid found in essential oils such as caraway and spearmint. This compound is known for its chiral properties, existing in both laevorotatory and dextrorotatory forms .
Wissenschaftliche Forschungsanwendungen
Carvoxime has several applications in scientific research:
Vorbereitungsmethoden
Carvoxime can be synthesized through several methods. One common synthetic route involves the reaction of carvone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. This reaction typically occurs under reflux conditions in an alcohol solvent like ethanol . Industrial production methods often involve the hydrogenation of this compound in the presence of a selectively poisoned catalyst, such as noble metals supported on inorganic materials .
Analyse Chemischer Reaktionen
Carvoxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carvone using reagents like oxalic acid under reflux conditions.
Reduction: Hydrogenation of this compound in the presence of a catalyst can yield carvone.
Substitution: this compound can participate in substitution reactions, particularly with nucleophiles, to form various derivatives.
Common reagents used in these reactions include oxalic acid, hydroxylamine hydrochloride, and noble metal catalysts. The major products formed from these reactions are typically carvone and its derivatives .
Wirkmechanismus
The mechanism of action of carvoxime involves its conversion to carvone through various chemical reactions. In biological systems, this compound can be metabolically activated in the skin, leading to its sensitizing effects . The molecular targets and pathways involved in this process are still under investigation, but it is believed to interact with skin enzymes to form reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Carvoxime is similar to other oxime compounds, such as camphoroxime. its unique chiral properties and its derivation from carvone set it apart . Similar compounds include:
Camphoroxime: Another oxime with chiral properties.
Benzaldoxime: An oxime derived from benzaldehyde.
Acetoxime: An oxime derived from acetone.
This compound’s ability to form mixed crystals with its enantiomers is a distinctive feature that is not commonly observed in other oxime compounds .
Eigenschaften
CAS-Nummer |
55658-55-4 |
|---|---|
Molekularformel |
C10H15NO |
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
(NZ)-N-(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H15NO/c1-7(2)9-5-4-8(3)10(6-9)11-12/h4,9,12H,1,5-6H2,2-3H3/b11-10- |
InChI-Schlüssel |
JOAADLZWSUDMHZ-KHPPLWFESA-N |
Isomerische SMILES |
CC\1=CCC(C/C1=N/O)C(=C)C |
SMILES |
CC1=CCC(CC1=NO)C(=C)C |
Kanonische SMILES |
CC1=CCC(CC1=NO)C(=C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![benzyl N~2~-[(benzyloxy)carbonyl]asparaginate](/img/structure/B7783188.png)
![5-[[5-(3,4-Dichlorophenyl)-2-furanyl]methylene]-3-(1-methylethyl)-2-thioxo-4-thiazolidinone](/img/structure/B7783195.png)
![5-{[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}--3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7783210.png)
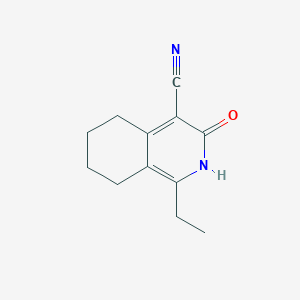
![9,10-Dihydro-2-methyl-4H-benzo[5,6]cyclohept[1,2-d]oxazol-4-ol](/img/structure/B7783235.png)

